molecular formula C23H37NO3 B1607386 D-Phenylalanine, N-(1-oxotetradecyl)- CAS No. 272123-01-0

D-Phenylalanine, N-(1-oxotetradecyl)-

Cat. No.: B1607386
CAS No.: 272123-01-0
M. Wt: 375.5 g/mol
InChI Key: GFNNQTYRJPFJGX-OAQYLSRUSA-N
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Description

D-Phenylalanine, N-(1-oxotetradecyl)-: is a synthetic derivative of D-phenylalanine, an amino acid that plays a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine, N-(1-oxotetradecyl)- typically involves the following steps:

    Starting Material: The process begins with D-phenylalanine as the starting material.

    Acylation Reaction: The nitrogen atom of D-phenylalanine is acylated using a tetradecanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

For large-scale production, the process may involve:

    Enzymatic Resolution: Using immobilized enzymes like phenylalanine ammonia-lyase to produce optically pure D-phenylalanine.

    Chemical Synthesis: Scaling up the acylation reaction under controlled conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-(1-oxotetradecyl)-: undergoes various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenylalanine derivatives.

Scientific Research Applications

D-Phenylalanine, N-(1-oxotetradecyl)-: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including pain management and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-(1-oxotetradecyl)- involves:

    Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways: It may inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. Additionally, it can modulate the activity of neurotransmitters by influencing their synthesis and degradation pathways.

Comparison with Similar Compounds

D-Phenylalanine, N-(1-oxotetradecyl)-: can be compared with other similar compounds such as:

    L-Phenylalanine: The L-isomer of phenylalanine, which is a precursor to neurotransmitters like dopamine and norepinephrine.

    N-Acetyl-D-phenylalanine: Another derivative with an acetyl group instead of a tetradecyl chain.

    D-Tryptophan: Another D-amino acid with a different aromatic side chain.

Uniqueness: : The long aliphatic chain in D-Phenylalanine, N-(1-oxotetradecyl)- imparts unique hydrophobic properties, making it distinct from other phenylalanine derivatives and potentially enhancing its interaction with lipid membranes and hydrophobic protein pockets.

Properties

IUPAC Name

(2R)-3-phenyl-2-(tetradecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNNQTYRJPFJGX-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181684
Record name D-Phenylalanine, N-(1-oxotetradecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272123-01-0
Record name D-Phenylalanine, N-(1-oxotetradecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272123010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylalanine, N-(1-oxotetradecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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